

4-Methyldibenzofuran chemical properties

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Compound of Interest

Compound Name: 4-Methyldibenzofuran

Cat. No.: B1583177

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Molecular Structure and Core Attributes

4-Methyldibenzofuran belongs to the dibenzofuran family, a heterocyclic aromatic system consisting of a central furan ring fused to two benzene rings.^[1] The key feature of this molecule is the substitution of a methyl group at the 4-position of the dibenzofuran skeleton. This substitution has a notable influence on the molecule's electronic properties, solubility, and metabolic profile compared to the parent dibenzofuran.

The structure consists of a planar, rigid tricyclic system. This planarity is a key factor in its potential to intercalate with biological macromolecules, a common mechanism of action for many therapeutic agents.

Caption: Chemical structure of **4-Methyldibenzofuran**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methyldibenzofuran** is essential for its handling, formulation, and application in experimental settings. These properties are critical for predicting its behavior in various solvents and biological systems.

Property	Value	Reference
CAS Number	7320-53-8	[2][3][4][5]
Molecular Formula	C ₁₃ H ₁₀ O	[2][4][5]
Molecular Weight	182.22 g/mol	[2][4]
Melting Point	45 °C	[6]
Boiling Point	306.0 ± 11.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
LogP (Octanol/Water)	4.58	[2][4]
Flash Point	146.0 ± 6.1 °C	[2]

Synthesis and Reactivity

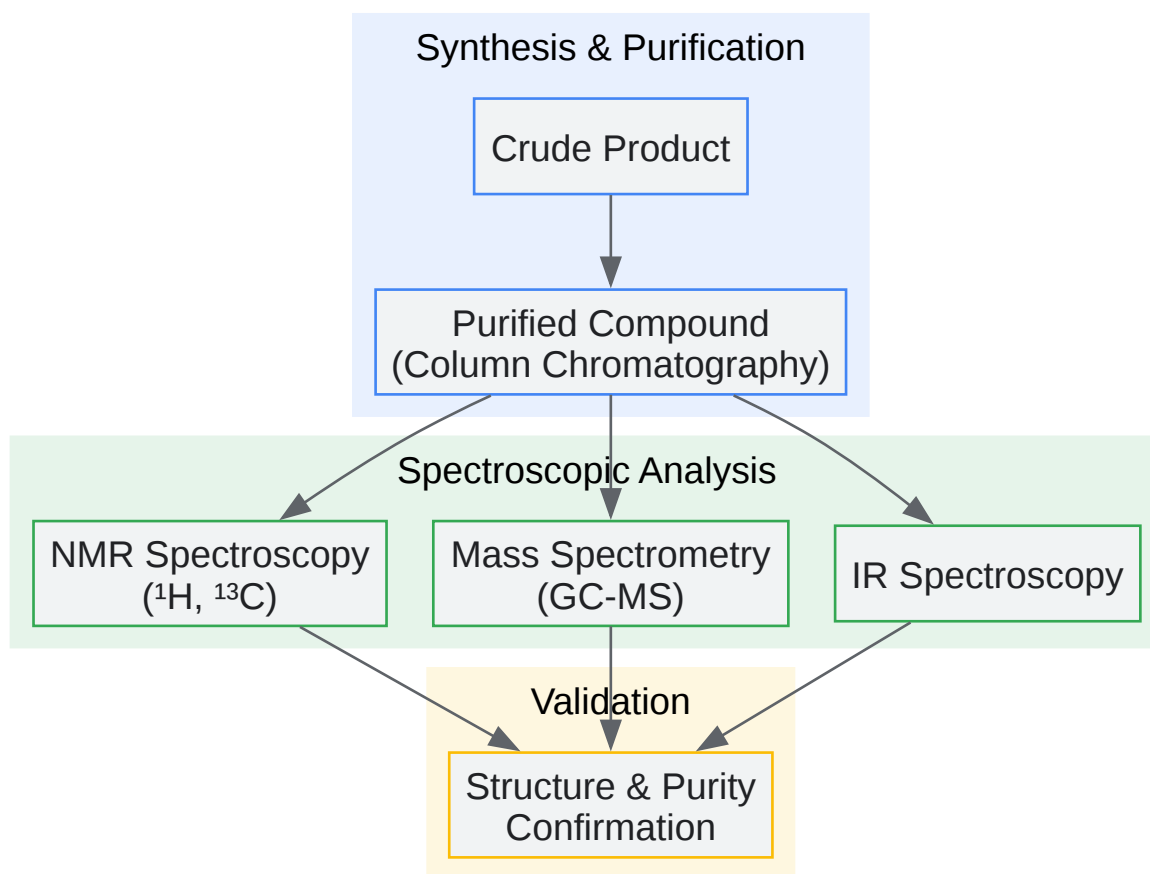
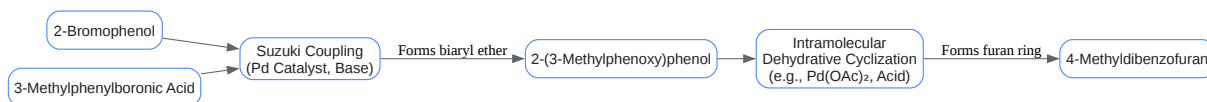
The synthesis of substituted dibenzofurans is a well-explored area of organic chemistry, driven by the biological relevance of this scaffold.

Synthetic Strategies

The construction of the **4-Methyldibenzofuran** skeleton can be approached through several modern synthetic methodologies. A common and effective strategy involves the palladium-catalyzed intramolecular cyclization of an appropriately substituted diphenyl ether.

Representative Synthetic Pathway:

A logical approach involves the Suzuki or Stille cross-coupling of a protected 2-halophenol with a tolylboronic acid (or stannane), followed by deprotection and an intramolecular cyclization reaction (e.g., a Buchwald-Hartwig or Ullmann-type reaction) to form the furan ring.



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